Cas no 2138081-99-7 ({3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane)

{3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane structure
2138081-99-7 structure
Product name:{3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane
CAS No:2138081-99-7
MF:C10H17BrCl2O
MW:304.051380872726
CID:6110518
PubChem ID:165843344

{3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane Chemical and Physical Properties

Names and Identifiers

    • {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane
    • {3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
    • EN300-1136541
    • 2138081-99-7
    • Inchi: 1S/C10H17BrCl2O/c11-9(6-12)10(7-13)14-5-1-2-8-3-4-8/h8-10H,1-7H2
    • InChI Key: RCYQKDCHWJJLLT-UHFFFAOYSA-N
    • SMILES: BrC(CCl)C(CCl)OCCCC1CC1

Computed Properties

  • Exact Mass: 301.98398g/mol
  • Monoisotopic Mass: 301.98398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 9.2Ų

{3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1136541-10g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7 95%
10g
$5467.0 2023-10-26
Enamine
EN300-1136541-0.1g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7 95%
0.1g
$1119.0 2023-10-26
Enamine
EN300-1136541-1.0g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7
1g
$1485.0 2023-06-09
Enamine
EN300-1136541-5g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7 95%
5g
$3687.0 2023-10-26
Enamine
EN300-1136541-0.5g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7 95%
0.5g
$1221.0 2023-10-26
Enamine
EN300-1136541-2.5g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7 95%
2.5g
$2492.0 2023-10-26
Enamine
EN300-1136541-1g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7 95%
1g
$1272.0 2023-10-26
Enamine
EN300-1136541-10.0g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7
10g
$6390.0 2023-06-09
Enamine
EN300-1136541-0.25g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7 95%
0.25g
$1170.0 2023-10-26
Enamine
EN300-1136541-0.05g
{3-[(3-bromo-1,4-dichlorobutan-2-yl)oxy]propyl}cyclopropane
2138081-99-7 95%
0.05g
$1068.0 2023-10-26

Additional information on {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane

Introduction to {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane (CAS No. 2138081-99-7)

{3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2138081-99-7, is characterized by its unique structural features, which include a cyclopropane ring and a propyl chain substituted with bromine and chlorine atoms. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.

The cyclopropane ring in {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane is particularly noteworthy due to its high ring strain and reactivity. This strain can be exploited to enhance the reactivity of the molecule in various chemical transformations, making it a valuable building block for drug discovery and development. The bromine and chlorine substituents on the propyl chain further contribute to the compound's utility by providing reactive sites for nucleophilic substitution reactions, which are commonly employed in medicinal chemistry.

In recent years, there has been a growing interest in the use of cyclopropane derivatives as pharmacophores in drug design. The rigidity of the cyclopropane ring can help to stabilize the three-dimensional conformation of bioactive molecules, thereby improving their binding affinity to biological targets. For instance, studies have shown that cyclopropane-containing compounds can exhibit potent activity against various enzymes and receptors, making them promising candidates for therapeutic intervention.

One of the most compelling aspects of {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane is its potential as a precursor for the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop molecules with anti-inflammatory, anti-cancer, and antimicrobial properties. The bromine and chlorine atoms can be selectively removed or modified through various chemical reactions, allowing for the introduction of different functional groups that are essential for biological activity.

Recent advancements in synthetic methodologies have further enhanced the accessibility of {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have enabled the efficient construction of complex molecular architectures featuring this compound as a key intermediate. These methods have not only improved yield but also reduced the number of synthetic steps required, making the process more cost-effective and scalable.

The pharmaceutical industry has taken notice of the potential applications of {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane in drug development. Several companies are currently exploring its use in the synthesis of novel small-molecule drugs targeting various diseases. The compound's unique structural features make it an attractive candidate for further research and development, particularly in areas where precise molecular control is essential.

In addition to its pharmaceutical applications, {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane has shown promise in materials science and agrochemistry. Its ability to undergo selective functionalization has made it useful in the synthesis of polymers and specialty chemicals. Furthermore, its structural motifs have been incorporated into crop protection agents, where they contribute to enhanced efficacy and environmental compatibility.

The future prospects for {3-(3-bromo-1,4-dichlorobutan-2-yl)oxypropyl}cyclopropane are bright, with ongoing research expected to uncover new applications and synthetic strategies. As our understanding of its chemical properties continues to grow, so too will its role in advancing pharmaceuticals and related industries. The compound's unique combination of structural features and reactivity makes it a cornerstone in modern organic synthesis and drug discovery.

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